molecular formula C14H13NO2 B8356943 Methyl 6-methyl-3-phenylpicolinate

Methyl 6-methyl-3-phenylpicolinate

Cat. No.: B8356943
M. Wt: 227.26 g/mol
InChI Key: LBCGDTSRDARNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-3-phenylpicolinate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 6-methyl-3-phenylpyridine-2-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-8-9-12(11-6-4-3-5-7-11)13(15-10)14(16)17-2/h3-9H,1-2H3

InChI Key

LBCGDTSRDARNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methyl-3-iodo-6-methylpyridine-2-carboxylate (1 g, 3.6 mmol; prepared according to WO2010063663), Phenyl Boronic Acid (440 mg, 3.6 mmol) and Pd Tetrakistriphenylphospine (417 mg; 0.36 mmol) in dry toluene (12 ml) was added K2CO3 1M aq solution (3.6 ml, 3.6 mmol). The mixture was heated in a microwave oven for 5 min at 120° C. (procedure was repeated for 4 times). To promote the reaction further Tetrakistriphenylphospine palladium (208.5 mg; 0.18 mmol)) and phenyl boronic acid (220 mg, 0.18 mmol) were added. The mixture was subject to 2 cycles of microwave heating at 140° C. for 10 min. The reaction mixture was diluted with AcOEt (10 mL) and water (10 mL). The organic layer was separated, washed with brine, dried with Na2SO4 and filtrated. The solvent was evaporated under reduced pressure and the crude mixture purified on silica gel column (Cyclohexane to Cyclohexane/AcOEt 9:1) to obtain 506 mg of the title compound as yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd Tetrakistriphenylphospine
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aq solution
Quantity
3.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Tetrakistriphenylphospine palladium
Quantity
208.5 mg
Type
reactant
Reaction Step Three
Quantity
220 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.